Chlorine fluoride

Descripción general

Descripción

Chlorine fluoride is an interhalogen compound consisting of chlorine and fluorine. It exists in several forms, including chlorine monofluoride (ClF), chlorine trifluoride (ClF₃), and chlorine pentafluoride (ClF₅). These compounds are known for their high reactivity and are used in various industrial and scientific applications .

Safety and Hazards

Chlorine fluoride can pose several safety hazards. It is a severe irritant to the skin, eyes, and mucous membrane. Exposure to this gas can cause lung damage . Overexposure to fluoride exceeding the permissible limit (1.5 mg/l as per WHO) causes several diseases in human beings, such as teeth mottling, thyroid inflammation, dental fluorosis, skeletal fluorosis, lesions in the kidney, and other organs .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Chlorine fluoride, also known as chlorine monofluoride, is a highly reactive compound that interacts with a wide variety of substances . Its primary targets are proteins and organelles within cells . The fluoride ion, a component of this compound, has been shown to interact with many cations, including hydrogen and a wide variety of metals .

Mode of Action

The mechanism of this compound toxicity can be broadly attributed to four mechanisms: inhibition of proteins, organelle disruption, altered pH, and electrolyte imbalance . The fluoride ion in this compound can inhibit proteins, disrupt organelles, alter pH levels, and cause electrolyte imbalances .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the glycolytic pathway, phosphatase, and protein synthesis . It also disrupts the normal functioning of mitochondria and endoplasmic reticulum, leading to cellular apoptosis .

Pharmacokinetics

The pharmacokinetics of this compound, like other fluoride-containing compounds, involves absorption, distribution, metabolism, and excretion (ADME) . This compound can enter the body through various routes, such as oral, intravenous, intramuscular, topical, inhalational, and intranasal . Once absorbed, it is distributed throughout the body, metabolized, and eventually excreted .

Result of Action

Exposure to high concentrations of this compound results in a wide array of toxicity phenotypes. This includes oxidative stress, organelle damage, and apoptosis in single cells, and skeletal and soft tissue damage in multicellular organisms . It can also cause less development of plants by affecting several pathways associated with photosynthesis, respiration, protein synthesis, carbohydrate metabolism, and nucleotide synthesis .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. Natural resources and manufactured-generated industrial pollutants are the primary sources of excessive fluoride in the environment . Fluoride is naturally added to ground and surface water by fluoride-rich natural rocks and soil that water interacts with them . The fluoride content in the environment can also be affected by factors such as volcanic rocks, granite and gneissic rocks, and sediments of marine origin in mountainous areas .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Chlorine fluoride compounds are typically synthesized through direct reactions between chlorine and fluorine gases. For example:

Chlorine monofluoride (ClF): is produced by reacting chlorine gas (Cl₂) with fluorine gas (F₂) at room temperature.

Chlorine trifluoride (ClF₃): is formed by reacting chlorine gas with an excess of fluorine gas at elevated temperatures and pressures.

Chlorine pentafluoride (ClF₅): is synthesized by reacting chlorine gas with an excess of fluorine gas under more forcing conditions, such as higher temperatures and pressures.

Industrial Production Methods

Industrial production of this compound compounds involves similar methods but on a larger scale. The reactions are carried out in specialized reactors designed to handle the highly reactive and corrosive nature of the gases involved. Safety measures are critical due to the hazardous nature of the reactants and products .

Análisis De Reacciones Químicas

Types of Reactions

Chlorine fluoride compounds undergo various types of chemical reactions, including:

Oxidation: This compound can act as an oxidizing agent, converting metals and non-metals to their respective fluorides.

Substitution: This compound can substitute other halogens in compounds, forming new fluorinated products.

Common Reagents and Conditions

Oxidation Reactions: This compound reacts with metals like tungsten (W) to form tungsten hexafluoride (WF₆) and with selenium (Se) to form selenium tetrafluoride (SeF₄).

Substitution Reactions: This compound can react with various halogenated compounds under controlled conditions to replace other halogens with fluorine.

Major Products Formed

- Tungsten hexafluoride (WF₆)

- Selenium tetrafluoride (SeF₄)

- Various fluorinated organic and inorganic compounds

Aplicaciones Científicas De Investigación

Chlorine fluoride compounds have several scientific research applications:

- Chemistry : Used as fluorinating agents to introduce fluorine atoms into organic and inorganic molecules .

- Biology and Medicine : Research into the effects of fluorine-containing compounds on biological systems and potential medical applications .

- Industry : Utilized in the production of high-purity fluorinated compounds and materials, including those used in electronics and aerospace .

Comparación Con Compuestos Similares

Similar Compounds

- Bromine fluoride (BrF)

- Iodine fluoride (IF)

- Fluorine chloride (FCl)

Uniqueness

Chlorine fluoride compounds are unique due to their high reactivity and ability to form multiple fluorinated products. Compared to bromine fluoride and iodine fluoride, this compound compounds are more reactive and versatile in their applications .

Conclusion

This compound compounds are highly reactive interhalogen compounds with significant applications in chemistry, biology, medicine, and industry. Their unique properties and reactivity make them valuable tools in scientific research and industrial processes.

Propiedades

InChI |

InChI=1S/ClF/c1-2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMRRUNXAWXNVFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

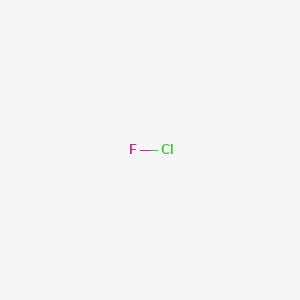

FCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClF | |

| Record name | chlorine fluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Chlorine_fluoride | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Chlorine monofluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Chlorine_monofluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50894057 | |

| Record name | Chlorine monofluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50894057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

54.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless gas; Slightly yellow when liquid; [Merck Index] | |

| Record name | Chlorine monofluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8327 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7790-89-8, 21377-80-0 | |

| Record name | Chlorine fluoride (ClF) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7790-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorine monofluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 35Chlorine monofluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021377800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorine monofluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50894057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorine fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.300 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORINE MONOFLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE4699O6C6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.